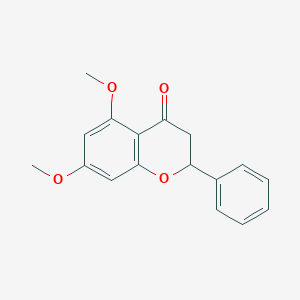

5,7-Dimethoxyflavanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources, Isolation from Kaempferia parviflora, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a methoxylated flavanone that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a particular focus on its isolation from Kaempferia parviflora (black ginger). Detailed experimental protocols for extraction, purification, and characterization are presented, along with quantitative data to guide laboratory work. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. However, its most prominent and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Krachai Dum.[1] This plant, belonging to the Zingiberaceae family, is native to Thailand and Southeast Asia and has a long history of use in traditional medicine.[1] The rhizomes of K. parviflora are particularly rich in polymethoxyflavones (PMFs), with this compound being one of the major constituents.[1][2]

Other reported natural sources of this compound, though less common, include:

While present in these other species, the concentration of this compound in Kaempferia parviflora makes it the primary subject of extraction and isolation studies.

Isolation of this compound from Kaempferia parviflora

The isolation of this compound from K. parviflora rhizomes involves a multi-step process that begins with extraction, followed by fractionation and purification using various chromatographic techniques.

Extraction

The initial step in isolating this compound is the extraction of the compound from the dried and powdered rhizomes of K. parviflora. The choice of extraction method and solvent significantly impacts the yield of the target compound.

The following tables summarize the quantitative data from various studies on the extraction of this compound from K. parviflora.

Table 1: Comparison of Maceration Conditions for this compound Extraction [5]

| Solvent System (Ethanol v/v) | Extraction Time | This compound Yield ( g/100 mL of concentrated extract) |

| 25% | 7 days | 1.11 ± 0.02 |

| 50% | 7 days | 2.14 ± 0.43 |

| 75% | 7 days | 3.49 ± 0.70 |

| 95% | 7 days | 48.10 ± 9.62 |

Table 2: Comparison of Sonication-Assisted Extraction (SAE) Conditions for this compound Extraction [5]

| Extraction Method | Extraction Time | This compound Content ( g/100 mL of extract) |

| Hot Water Extraction | 45 min | 0.03 ± 0.01 |

| SAE | 15 min | 0.11 ± 0.02 |

| SAE | 30 min | 0.14 ± 0.02 |

| SAE | 45 min | 0.29 ± 0.02 |

Experimental Protocols

The following are detailed protocols for the extraction, purification, and characterization of this compound from K. parviflora.

-

Preparation of Plant Material: Weigh 10 g of dried, powdered K. parviflora rhizomes.

-

Extraction: Place the powdered rhizomes in an airtight container and add 100 mL of 95% ethanol (solid-to-solvent ratio of 1:10 w/v).

-

Maceration: Seal the container and leave it at room temperature for 7 days. Occasional shaking is recommended to improve extraction efficiency.

-

Filtration: After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Washing: Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

-

Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C) to obtain the crude extract.

-

Storage: Store the concentrated extract in a sealed, light-protected container at 4°C.

-

Preparation of Plant Material: Weigh 5 g of dried, powdered K. parviflora rhizomes.

-

Extraction: Place the powder in a beaker and add 250 mL of 95% ethanol (solvent-to-solid ratio of 50 mL/g).

-

Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

-

Filtration and Concentration: Following sonication, filter and concentrate the extract as described in Protocol 1.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to yield distinct fractions.[6]

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane.

-

Sample Loading: Adsorb the crude extract or a specific fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 95:5, 90:10, etc., n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 15-20 mL).

-

Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparing with a standard on TLC) and evaporate the solvent to yield the purified compound.

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC System: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water, often with the addition of 0.1% formic acid to improve peak shape.

-

Elution: Inject the sample and run a gradient elution program to separate the components.

-

Fraction Collection: Monitor the eluate with a UV detector (at a wavelength of approximately 280 nm) and collect the fraction corresponding to the peak of this compound.

-

Product Recovery: Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified this compound.

The identity and purity of the isolated this compound can be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra can be used to elucidate the structure of the compound.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell growth.

Inhibition of NF-κB and MAPK Signaling Pathways

A significant body of research has demonstrated that this compound possesses anti-inflammatory properties. These effects are largely attributed to its ability to downregulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.[8]

Inhibition of NF-κB and MAPK signaling pathways by this compound.

Modulation of PI3K/Akt/mTOR Signaling Pathway

Flavonoids, as a class of compounds, have been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers. While direct studies on this compound's effect on this entire pathway are emerging, related flavonoids have demonstrated inhibitory effects, suggesting a potential mechanism for its observed anti-cancer properties.

Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound, primarily sourced from Kaempferia parviflora, presents a compelling profile for further research and development. This guide has provided a detailed overview of its natural occurrence and comprehensive protocols for its isolation and purification. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, MAPK, and potentially PI3K/Akt/mTOR, underscores its therapeutic potential in inflammatory diseases and oncology. The information presented herein is intended to serve as a practical resource to facilitate and accelerate future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ICI Journals Master List [journals.indexcopernicus.com]

A Technical Guide to the Physicochemical Properties and Biological Activity of 5,7-Dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 5,7-Dimethoxyflavanone (CAS No: 1036-72-2), a naturally occurring flavonoid. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on its physical and chemical characteristics, standardized experimental protocols for their determination, and insights into its biological mechanisms of action.

Core Physicochemical Properties

This compound, also known as Pinocembrin dimethylether, is a flavonoid derivative distinguished by methoxy groups at the 5 and 7 positions of the A ring.[1] These structural features significantly influence its chemical behavior and biological interactions. The key physicochemical data are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1036-72-2 | [2][3] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 144-146 °C | [3] |

| Boiling Point | 468.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.204 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO and Methanol.[5] Slightly soluble in Chloroform and Ethyl Acetate.[6] | [5][6] |

| LogP (Octanol/Water) | 3.41 (Predicted) | [3] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of flavonoids like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.[7][8] The capillary method is a standard technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[7][8]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[7] The melting point is reported as the range T1-T2.

Caption: Generalized workflow for melting point determination.

Solubility Assessment

Solubility is determined by measuring the maximum amount of a solute that can dissolve in a specific solvent at a given temperature to form a saturated solution.[11] The shake-flask method is a widely accepted technique for this purpose.[12]

Methodology: Shake-Flask Equilibrium Solubility

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, Water) in a sealed flask.[12]

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., PTFE).[12]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. For flavonoids, this value is crucial for predicting their behavior in physiological environments. Potentiometric titration is a standard method for pKa determination.[13][14]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water) to a known concentration (e.g., 1 mM).[13] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[13]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.[13]

-

Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH if the compound has acidic protons) added in small, precise increments.[13] The solution is stirred continuously, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa can be determined from this curve; for a monoprotic acid, the pKa corresponds to the pH at the half-equivalence point.[15][16]

Biological Activity and Signaling Pathways

5,7-Dimethoxyflavone has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-sarcopenic effects.[5][17] Its mechanisms often involve the modulation of key cellular signaling pathways.

One significant mechanism is its role in suppressing sarcopenia (age-related muscle loss) by promoting protein synthesis and mitochondrial biogenesis while reducing inflammation.[17] In aged mice, 5,7-Dimethoxyflavone has been shown to activate the PI3K/Akt pathway, a central regulator of cell growth and protein synthesis.[17]

Signaling Pathway: Anti-Sarcopenic Action of this compound

The compound stimulates the PI3K/Akt pathway, which in turn activates the mammalian target of rapamycin (mTOR).[17] Activated mTOR then promotes protein synthesis. Concurrently, activated Akt phosphorylates and inhibits Forkhead box O3 (FoxO3), a transcription factor that promotes muscle protein degradation.[17] Furthermore, 5,7-Dimethoxyflavone upregulates key regulators of mitochondrial biogenesis, such as PGC-1α, and reduces the levels of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Caption: Anti-sarcopenic signaling cascade of this compound.

References

- 1. extrasynthese.com [extrasynthese.com]

- 2. This compound | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1036-72-2 | Chemsrc [chemsrc.com]

- 4. 5,7-DIMETHOXYFLAVONE | 21392-57-4 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 5,7-DIMETHOXYFLAVONE CAS#: 21392-57-4 [m.chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pennwest.edu [pennwest.edu]

- 17. mdpi.com [mdpi.com]

5,7-Dimethoxyflavanone (CAS Number: 1036-72-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavanone found in various medicinal plants, including Kaempferia parviflora and Zanthoxylum nitidum.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic data, and biological activities. Special emphasis is placed on summarizing quantitative data, providing detailed experimental protocols for key biological assays, and visualizing the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as Pinocembrin dimethyl ether, is a flavonoid characterized by a flavanone backbone with two methoxy groups at the 5 and 7 positions of the A-ring.[2] These methoxy groups enhance its lipophilicity, which may contribute to its bioavailability and ability to cross cellular membranes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1036-72-2 | [3] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [4] |

| Melting Point | 144-146 °C | [1] |

| Boiling Point (Predicted) | 468.8 ± 45.0 °C | [1] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [5] |

| LogP (Predicted) | 3.270 |

Synthesis

The synthesis of this compound can be achieved through the cyclization of the corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.

Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde in an alkaline medium.

Cyclization to this compound

The synthesized 2'-hydroxy-4',6'-dimethoxychalcone is then cyclized to form this compound. A general method involves refluxing the chalcone in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

-

Chalcone Synthesis: To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in ethanol, add an aqueous solution of potassium hydroxide.

-

Add benzaldehyde dropwise to the mixture while stirring at room temperature.

-

Continue stirring for 24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated 2'-hydroxy-4',6'-dimethoxychalcone is filtered, washed with water, and dried.

-

Flavanone Synthesis: The dried chalcone is dissolved in a suitable solvent such as ethanol.

-

The solution is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure product.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Please refer to published literature for detailed assignments. A representative spectrum would show signals corresponding to the aromatic protons on the A and B rings, the methoxy groups, and the protons of the C-ring (H-2, H-3ax, H-3eq). | [6][7] |

| ¹³C NMR | Please refer to published literature for detailed assignments. A representative spectrum would show signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the methoxy carbons, and the carbons of the C-ring (C-2, C-3). | [7] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 284. Key fragments may arise from retro-Diels-Alder (rDA) fragmentation of the C-ring. | [8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (around 1680 cm⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy groups. | [8] |

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. In HepG2 liver cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[9] It also causes cell cycle arrest at the G1 phase.[10]

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HepG2 | Liver Cancer | 25 µM | [9] |

| HepG2 | Liver Cancer | 36.38 µg/mL (for a derivative) | [11] |

| T47D | Breast Cancer | 41.66 µg/mL (for a derivative) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[12]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Logical Workflow for Cytotoxicity Assessment

MTT assay experimental workflow.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in animal models. It reduces exudate volume and inhibits prostaglandin production in a rat model of carrageenan-induced pleurisy.[10] The anti-inflammatory mechanism is thought to involve the downregulation of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar rats (150-200 g).

-

Treatment: Administer this compound (e.g., 75-150 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like aspirin.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. In a mouse model of LPS-induced neuroinflammation, it was shown to reduce the levels of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α, and increase the level of brain-derived neurotrophic factor (BDNF).[13][14] The proposed mechanism involves the modulation of GABAergic and serotonergic neurotransmitter systems.[13][15]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

-

Animal Model: Use male C57BL/6 mice.

-

Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) orally for 21 days.

-

Induction of Neuroinflammation: From day 18 to 21, administer intraperitoneal injections of lipopolysaccharide (LPS).

-

Behavioral Tests: Conduct behavioral tests such as the Morris Water Maze and Open Field Test to assess cognitive function.

-

Biochemical Analysis: After the behavioral tests, collect brain tissue (hippocampus) to measure the levels of Aβ, pro-inflammatory cytokines, and BDNF using ELISA, and analyze the mRNA expression of target genes via RT-PCR.[16]

Metabolic Regulation

This compound has been reported to have anti-obesity and anti-diabetic effects. It inhibits lipid accumulation in adipocytes and reduces body weight gain in high-fat diet-fed mice.[17] In a rat model of diabetes, it was found to reduce serum triglyceride, total cholesterol, and LDL levels, while increasing serum insulin and reducing blood glucose levels.[10]

Signaling Pathway Modulation

The diverse biological activities of this compound are attributed to its ability to modulate several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to stimulate the PI3K/Akt pathway, which may contribute to its effects on protein synthesis and muscle mass.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]

- 9. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes [mdpi.com]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. scielo.br [scielo.br]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5,7-Dimethoxyflavanone

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-Dimethoxyflavanone, a naturally occurring flavanone with various biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, MS, and IR analyses are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.41 – 7.43 | d | 7.5 |

| H-3', H-5' | 7.31 – 7.38 | t | 7.5 |

| H-4' | 2.12 | m | - |

| H-6 | 6.07 | d | 2.5 |

| H-8 | 6.05 | d | 2.5 |

| H-2 | 5.29 | dd | 12.5, 2.5 |

| H-3a | 3.04 | dd | 17.5, 12.5 |

| H-3b | 2.79 | dd | 17.5, 2.5 |

| 7-OMe | 3.79 | s | - |

| 5-OMe | 3.75 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 196.50 |

| C-7 | 167.70 |

| C-5 | 163.90 |

| C-8a | 162.50 |

| C-1' | 138.50 |

| C-2', C-6' | 128.50 |

| C-3', C-5' | 128.00 |

| C-4' | 126.00 |

| C-4a | 105.86 |

| C-6 | 93.64 |

| C-8 | 92.76 |

| C-2 | 78.78 |

| 7-OMe | 55.66 |

| 5-OMe | 55.13 |

| C-3 | 45.60 |

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | m/z (relative intensity, %) | Interpretation |

| EIMS[1] | 285 (44), 284 (14), 180 (100), 152 (42), 137 (38) | [M+H]⁺, [M]⁺, Retro-Diels-Alder fragmentation products |

| GC-MS[2] | 284, 180, 152, 122, 137 | Molecular ion and characteristic fragments |

Table 4: Infrared (IR) Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 2924 | C-H stretch (aromatic) |

| 1676 | C=O stretch (ketone) |

| 1608 | C=C stretch (aromatic) |

| 1159 | C-O stretch (ether) |

| 828 | C-H bend (aromatic) |

| 763 | C-H bend (aromatic) |

| 701 | C-H bend (aromatic) |

Experimental Protocols

The spectroscopic data presented were obtained through standardized analytical procedures for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed to determine the fragmentation pattern of the molecule.[1] Gas Chromatography-Mass Spectrometry (GC-MS) analysis was also conducted, with characteristic fragments observed at m/z 180, 284, and 152.[2]

Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer. The analysis revealed characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group, aromatic rings, and ether linkages.[1]

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of this compound is illustrated in the diagram below. This process ensures a comprehensive structural elucidation of the compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Engine of Nature's Pharmacy: A Technical Guide to Flavanone Biosynthesis in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Flavanones, a critical class of flavonoids, form the biosynthetic backbone for a vast array of medicinally important plant secondary metabolites. Their inherent biological activities and their role as precursors to other potent compounds like flavones, flavonols, and anthocyanins make the flavanone biosynthesis pathway a prime target for metabolic engineering and drug discovery. This in-depth technical guide delineates the core biosynthetic pathway of flavanones in medicinal plants, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved molecular machinery.

The Core Biosynthetic Pathway: From Phenylalanine to Flavanones

The journey to flavanone synthesis begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid-specific pathway, leading to the formation of the first flavanone, naringenin.[1][2]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] CHS is often considered a rate-limiting enzyme in flavonoid biosynthesis.[4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin.[5][6] This reaction can also occur spontaneously, but CHI significantly enhances the rate and stereospecificity.[5]

From naringenin, the pathway can diverge to produce other flavanones such as eriodictyol, hesperetin, and liquiritigenin through the action of additional modifying enzymes like hydroxylases and O-methyltransferases.[7][8][9]

Quantitative Insights into Flavanone Biosynthesis

The efficiency of the flavanone biosynthesis pathway is governed by the kinetic properties of its enzymes, the expression levels of the corresponding genes, and the resulting concentrations of flavanones in plant tissues.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.6 - 10 | 0.03 - 1.7 | Petunia hybrida, Glycine max | [3] |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 5 - 30 | 15 - 1000 | Medicago sativa, Petunia hybrida | [10] |

Table 2: Flavanone Concentrations in Medicinal Plants

| Flavanone | Medicinal Plant | Plant Part | Concentration (mg/g dry weight) | Reference |

| Naringenin | Citrus paradisi (Grapefruit) | Peel | 20 - 60 | [11] |

| Hesperetin | Citrus sinensis (Orange) | Peel | 10 - 45 | [11] |

| Liquiritigenin | Glycyrrhiza uralensis (Licorice) | Root | 1 - 5 | [9] |

| Eriodictyol | Eriodictyon californicum (Yerba Santa) | Leaf | 50 - 100 | [7] |

Table 3: Gene Expression Under Stress Conditions

| Gene | Stress Condition | Fold Change in Expression | Medicinal Plant | Reference |

| CHS | Drought | 3 - 5 | Populus simonii × P. nigra | [12] |

| CHI | Drought | 2 - 4 | Populus simonii × P. nigra | [12] |

| PAL | UV-B radiation | 5 - 10 | Arabidopsis thaliana | [13] |

| F3H | Shading | 2 - 3 | Gossypium hirsutum | [14] |

Experimental Protocols

A comprehensive understanding and manipulation of the flavanone biosynthesis pathway necessitate robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Extraction of Flavanones from Plant Material

This protocol outlines a general procedure for the extraction of flavanones for subsequent quantification.

Materials:

-

Dried and powdered plant material

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 1 g of the powdered plant material into a conical tube.

-

Add 20 mL of 80% methanol.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.[15]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at 4°C until HPLC analysis.

Quantification of Flavanones by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of flavanones.

Instrumentation and Conditions:

-

HPLC System: With a UV or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm for naringenin and hesperetin, 275 nm for liquiritigenin.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of flavanone standards (naringenin, hesperetin, etc.) in methanol at 1 mg/mL. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[16]

-

Sample Analysis: Inject 10 µL of the filtered plant extract and each standard solution into the HPLC system.

-

Quantification: Identify flavanone peaks in the sample chromatogram by comparing retention times with the standards. Quantify the concentration using the calibration curve generated from the standard solutions.[16]

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.

Materials:

-

Plant protein extract

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)

-

p-Coumaroyl-CoA solution (50 µM)

-

Malonyl-CoA solution (100 µM)

-

Spectrophotometer

Procedure:

-

Prepare the enzyme assay mixture in a total volume of 250 µL containing the assay buffer, 20 µg of purified protein extract, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.[7]

-

Use a protein extract from a vector-only control as a negative control.

-

Incubate the reaction mixture at 30°C for 5-10 minutes.

-

Measure the absorbance at 370 nm, which is the maximum absorbance for naringenin chalcone.

-

Calculate the enzyme activity based on the rate of increase in absorbance.

Chalcone Isomerase (CHI) Enzyme Activity Assay

This assay measures CHI activity by monitoring the decrease in the substrate, naringenin chalcone.

Materials:

-

Plant protein extract

-

Assay buffer: 50 mM potassium phosphate buffer (pH 7.5)

-

Naringenin chalcone solution (50 µM)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a total volume of 50 µL containing the assay buffer, 10 µg of purified recombinant CHI protein, and 50 µM naringenin chalcone.[17]

-

Use a protein extract from a vector-only control to account for spontaneous cyclization.

-

Incubate the reaction at 30°C for 5 minutes.

-

Stop the reaction and extract the products with ethyl acetate.

-

Alternatively, monitor the decrease in absorbance of naringenin chalcone at its maximum wavelength (around 390-410 nm, depending on the specific chalcone and buffer pH) in real-time.[18]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression levels of flavanone biosynthesis genes.

Materials:

-

Total RNA extracted from plant tissue

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., PAL, CHS, CHI) and a reference gene (e.g., Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and qPCR master mix. A typical reaction volume is 10-20 µL.[19]

-

qPCR Program: Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[12]

Conclusion

The biosynthesis of flavanones in medicinal plants is a well-defined yet highly regulated pathway that serves as a critical entry point for a diverse array of bioactive flavonoids. A thorough understanding of the enzymes, their kinetics, the genetic regulation of the pathway, and the resulting metabolite concentrations is paramount for researchers in natural product chemistry, plant biotechnology, and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis and functional characterization of this vital metabolic route, paving the way for the enhanced production of valuable medicinal compounds.

References

- 1. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 8. extractionmagazine.com [extractionmagazine.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 12. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dimethoxyflavanone: A Technical Guide on its Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological activities of this compound. While research on this specific flavanone is less extensive than its flavone analogue, 5,7-dimethoxyflavone, this document consolidates the current understanding of its properties and potential for further investigation. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility.

Introduction and Historical Context

This compound, also known as di-O-methylpinocembrin, is a flavonoid characterized by a flavanone backbone with methoxy groups at the 5 and 7 positions of the A ring. Its discovery is intrinsically linked to the phytochemical analysis of various medicinal plants.

Historically, plants containing methoxylated flavonoids have been utilized in traditional medicine for centuries, particularly in Southeast Asia. One of the primary natural sources of the closely related compound, 5,7-dimethoxyflavone, is Kaempferia parviflora (black ginger), which has a long history of use for promoting vitality and treating various ailments. While the specific historical use of this compound is not as well-documented, its presence has been identified in Kaempferia parviflora and Nervilia concolor. The isolation of this compound from these botanicals has paved the way for modern scientific investigation into its unique biological properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of its corresponding flavone, 5,7-dimethoxyflavone. This reaction reduces the double bond between carbons 2 and 3 of the C ring, converting the flavone into a flavanone.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 5,7-dimethoxyflavone.

Materials:

-

5,7-dimethoxyflavone

-

Palladium on charcoal (Pd/C) catalyst (typically 5-10%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 5,7-dimethoxyflavone in a suitable solvent in a reaction flask.

-

Add a catalytic amount of palladium on charcoal to the solution.

-

Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Figure 1. Synthetic workflow for this compound.

Biological Activities and Quantitative Data

The biological activities of this compound are an emerging area of research. To date, the most notable reported activity is its cytotoxicity against cancer cell lines. The available quantitative data from these studies are summarized below.

| Biological Activity | Cell Line | Parameter | Value |

| Cytotoxicity | HepG2 (Human liver cancer) | IC₅₀ | > 50 µg/mL |

| Cytotoxicity | T47D (Human breast cancer) | IC₅₀ | > 50 µg/mL |

Note: The available data indicates that this compound exhibits lower cytotoxic activity against HepG2 and T47D cell lines compared to some of its synthetic derivatives. Further research is required to explore its potential in other biological assays and to understand its mechanism of action.

Signaling Pathways

Currently, there is a lack of published research specifically elucidating the signaling pathways modulated by this compound. The closely related flavone, 5,7-dimethoxyflavone, has been shown to interact with various pathways, including NF-κB, MAPK, and PI3K/Akt. Future research should investigate whether this compound shares any of these targets or possesses a unique mechanism of action.

Figure 2. Hypothetical signaling pathway for this compound.

Future Directions

The study of this compound is still in its early stages. To fully understand its potential as a therapeutic agent, several areas warrant further investigation:

-

Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of its anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties is needed.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial.

-

In Vivo Studies: Preclinical animal models are necessary to assess its efficacy, pharmacokinetics, and safety profile.

-

Comparative Studies: A direct comparison of the biological activities of this compound and 5,7-dimethoxyflavone would provide valuable insights into the structure-activity relationship of these related molecules.

Conclusion

This compound is a naturally occurring flavonoid with a defined synthetic route from its flavone analogue. While current research on its biological activity is limited, the existing data on its cytotoxicity suggests a potential for further exploration in oncology and other therapeutic areas. This technical guide serves as a foundational resource for researchers, providing a summary of the current knowledge and highlighting the significant opportunities for future investigation into this promising compound.

In Silico Prediction of 5,7-Dimethoxyflavanone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological activities. Among these, flavanones represent a significant subgroup characterized by a saturated C2-C3 bond in their heterocyclic C ring. 5,7-Dimethoxyflavanone is a specific flavanone that, while less studied than its flavone counterpart, holds potential for various therapeutic applications. The structural similarity to the well-researched 5,7-dimethoxyflavone suggests a spectrum of bioactivities that can be explored and predicted using computational, or in silico, methods.

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. It outlines a systematic workflow, from initial physicochemical characterization to target prediction and molecular docking, and details the experimental protocols necessary for subsequent in vitro and in vivo validation. Due to the limited direct experimental data on this compound, this guide leverages data from its structurally similar analogue, 5,7-dimethoxyflavone, as a predictive starting point.

Physicochemical Properties and Chemical Information

A foundational step in any in silico analysis is the characterization of the molecule of interest.

| Property | Value | Reference |

| IUPAC Name | 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

| Synonyms | This compound | |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)CC(O2)C3=CC=CC=C3 | |

| InChI Key | IAFBOKYTDSDNHV-UHFFFAOYSA-N |

Predicted Bioactivities of this compound

Based on the extensive research on its flavone analogue and other structurally related flavonoids, this compound is predicted to exhibit the following bioactivities:

-

Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[1]

-

Anticancer Activity: Many flavonoids demonstrate cytotoxic effects against various cancer cell lines through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

-

Neuroprotective Effects: The potential to modulate neurotransmitter systems and reduce neuroinflammation suggests a role in neuroprotection.

-

Metabolic Regulation: Activities such as anti-obesity and anti-diabetic effects have been observed with similar flavonoid structures.[2]

In Silico Prediction Workflow

A systematic in silico workflow can be employed to predict the bioactivity of this compound and identify its potential molecular targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical initial step to assess the drug-likeness of a compound. Various online tools and software can be used for this purpose.

Protocol for ADMET Prediction:

-

Obtain the SMILES string for this compound: COC1=CC2=C(C(=C1)OC)C(=O)CC(O2)C3=CC=CC=C3.

-

Utilize a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

-

Input the SMILES string into the server.

-

Analyze the output parameters , which typically include:

-

Lipophilicity (LogP): Predicts solubility and membrane permeability.

-

Water Solubility: Crucial for absorption and distribution.

-

GI Absorption: Predicts oral bioavailability.

-

Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity: Assesses potential for mutagenicity, carcinogenicity, and other adverse effects.

-

Target Prediction and Molecular Docking

Identifying potential protein targets is key to understanding the mechanism of action. This can be followed by molecular docking to predict the binding affinity and interaction patterns.

Protocol for Target Prediction and Molecular Docking:

-

Target Identification:

-

Use pharmacophore modeling or similarity searching against databases of known drug targets (e.g., ChEMBL, DrugBank) to identify potential protein targets for this compound. Focus on targets related to inflammation, cancer, and neurodegeneration.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the identified target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Chimera.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

Optimize the ligand's geometry and assign charges.

-

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock Vina, PyRx) to predict the binding pose and affinity of this compound to the prepared protein target.

-

Define the binding site on the protein based on known active sites or by using a blind docking approach.

-

Analyze the docking results to identify the most favorable binding poses and the corresponding binding energies.

-

Key Signaling Pathways for Predicted Bioactivities

The predicted bioactivities of this compound are likely mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory effects of flavonoids.

MAPK Signaling Pathway in Cell Proliferation and Inflammation

The MAPK pathway is involved in cellular processes like proliferation, differentiation, and inflammation.

PI3K-Akt Signaling Pathway in Cell Survival and Growth

The PI3K-Akt pathway is crucial for regulating cell survival, growth, and proliferation. Its dysregulation is often implicated in cancer.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Its induction is a key mechanism for anticancer agents.

Experimental Protocols for Validation

The following are detailed protocols for key experiments to validate the predicted bioactivities of this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (Indomethacin), and this compound treated groups (at various doses). Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

-

This compound

-

MTT assay reagents

-

96-well plates

Protocol:

-

Cell Culture: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

-

Pre-treatment: Treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control group) and incubate for 24 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in section 5.1 to determine the cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the cells treated with the neurotoxin alone.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states within a signaling pathway.[3]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

LPS (Lipopolysaccharide)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells and treat with this compound for a specified time, followed by stimulation with LPS to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Quantitative Data Summary (from 5,7-Dimethoxyflavone and Related Flavanones)

The following tables summarize quantitative data for 5,7-dimethoxyflavone, which can serve as a predictive reference for this compound.

Table 1: In Vitro Anticancer Activity of 5,7-Dimethoxyflavone

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2 (Liver Cancer) | MTT | 25 µM | IC₅₀ | |

| HepG2 (Liver Cancer) | Apoptosis Assay | 10, 25, 50 µM | Induction of apoptosis | [4] |

| HepG2 (Liver Cancer) | Cell Cycle Analysis | 10, 25, 50 µM | G1 phase arrest | [4] |

Table 2: In Vivo Anti-inflammatory Activity of 5,7-Dimethoxyflavone

| Animal Model | Assay | Dose | Effect | Reference |

| Rat | Carrageenan-induced pleurisy | 75-150 mg/kg | Reduction in exudate volume and prostaglandin production | [4] |

| Rat | Yeast-induced hyperthermia | 75-150 mg/kg | Reduction in rectal temperature | [4] |

Table 3: In Silico Molecular Docking of 5,7-Dimethoxyflavone

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| GABRA1 and GABRG2 | -9.40 | His102, Tyr160 | [5][6] |

| 5-HT₂A | -9.30 | Ser242, Ser159 | [5][6] |

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. By leveraging data from its well-studied analogue, 5,7-dimethoxyflavone, and employing a systematic workflow of ADMET prediction, target identification, and molecular docking, researchers can generate valuable hypotheses regarding its therapeutic potential. The detailed experimental protocols provided offer a clear path for the in vitro and in vivo validation of these computational predictions. The exploration of this compound and other understudied flavonoids through such integrated computational and experimental approaches holds significant promise for the discovery of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 5,7-Dimethoxyflavanone in Boesenbergia rotunda: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, is a member of the Zingiberaceae family with a rich history in traditional medicine and culinary applications across Southeast Asia. Its rhizomes are a significant source of various bioactive compounds, including a diverse array of flavonoids. Among these is 5,7-dimethoxyflavanone, a methylated flavanone that contributes to the plant's pharmacological profile. This technical guide provides a comprehensive overview of the natural occurrence of this compound in B. rotunda, detailing its presence within the plant, outlining plausible methodologies for its isolation and quantification, and illustrating its biosynthetic pathway based on current genomic and transcriptomic data.

Natural Occurrence and Localization

This compound has been identified as a natural constituent of the rhizomes of Boesenbergia rotunda[1][2]. The rhizome, the subterranean stem of the plant, is the primary site for the biosynthesis and accumulation of a variety of flavonoids and other secondary metabolites[3][4]. While the presence of this compound is qualitatively confirmed, specific quantitative data on its concentration and yield from B. rotunda extracts remain limited in publicly available literature. However, analysis of other flavonoids in B. rotunda provides a comparative context for the abundance of these compounds.

Quantitative Data on Major Flavonoids in Boesenbergia rotunda

To provide a framework for understanding the potential concentration of this compound, this section summarizes the quantitative data available for other prominent flavonoids found in B. rotunda rhizomes. It is important to note that the concentration of these compounds can vary based on factors such as geographical location, cultivation practices, and post-harvest processing[5].

| Compound | Concentration Range (% w/w of Dry Rhizome) | Extraction Solvent(s) | Analytical Method | Reference(s) |

| Pinostrobin | 0.2 - 1.7 | Ethanol | HPLC, TLC | [5] |

| Pinocembrin | Variable, can be comparable to Pinostrobin | Ethanol | HPLC | [5] |

| Panduratin A | Not explicitly quantified as % of rhizome | Not specified | HPLC | [4][5] |

| Alpinetin | Present, not quantified as % of rhizome | Hexane, Chloroform | Spectroscopy | [6] |

| Cardamonin | Present, not quantified as % of rhizome | Hexane, Chloroform | Spectroscopy | [6] |

Experimental Protocols

While a specific, validated protocol for the isolation and quantification of this compound from B. rotunda is not extensively detailed in the literature, a robust methodology can be adapted from established protocols for similar flavonoids from this plant and other plant matrices.

Extraction of Flavonoids from Boesenbergia rotunda Rhizomes

This protocol describes a general procedure for the extraction of flavonoids, including this compound, from dried rhizome material.

-

Sample Preparation: Obtain fresh rhizomes of Boesenbergia rotunda. Clean them thoroughly to remove any soil and debris. Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Maceration: Soak a known weight of the powdered rhizome (e.g., 100 g) in a suitable solvent such as ethanol or hexane in a sealed container[1][7]. The ratio of plant material to solvent should be optimized (e.g., 1:10 w/v). Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered rhizome in a thimble and extract using a Soxhlet apparatus with an appropriate solvent for several hours.

-

-

Filtration and Concentration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity[7].

Isolation and Purification of this compound

Column chromatography is a standard technique for the isolation of individual flavonoids from a complex extract.

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract or a specific fraction in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient system for flavonoids starts with hexane and gradually introduces a more polar solvent like ethyl acetate or acetone.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound, this compound, by comparing with a reference standard if available.

-

Purification: Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, if necessary to achieve high purity.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of flavonoids.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid analysis[5].

-

Mobile Phase: A gradient elution using a mixture of two solvents is typical. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the target analyte from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 25°C.

-

Detection: Monitor the eluate using the DAD detector at the maximum absorption wavelength (λmax) of this compound.

-

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh the crude extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analysis: Inject both the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound in Boesenbergia rotunda

The biosynthesis of this compound in B. rotunda follows the general flavonoid biosynthesis pathway, starting from the amino acid phenylalanine. Genomic and transcriptomic analyses of B. rotunda have identified genes encoding the key enzymes involved in this pathway, including those responsible for the characteristic methylation of the flavanone backbone[3][8].

The pathway begins with the conversion of phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to the flavanone naringenin, catalyzed by chalcone isomerase (CHI). The formation of this compound from naringenin involves two successive methylation steps, catalyzed by specific O-methyltransferases (OMTs).

The first methylation at the 7-hydroxyl group of naringenin would yield pinocembrin-7-methyl ether (sakuranetin). A subsequent methylation at the 5-hydroxyl group would produce this compound. Alternatively, methylation could first occur at the 5-hydroxyl position to form 5-methoxyflavanone, followed by methylation at the 7-hydroxyl position. The presence of multiple O-methyltransferase genes in the B. rotunda genome supports the occurrence of these methylation reactions[3].

Visualizations

Experimental Workflow for Quantification

Caption: Workflow for the quantification of this compound.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Conclusion